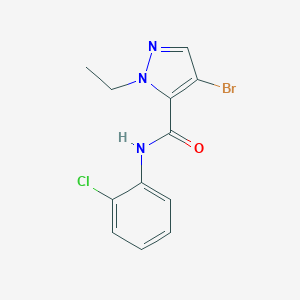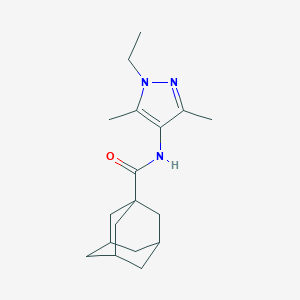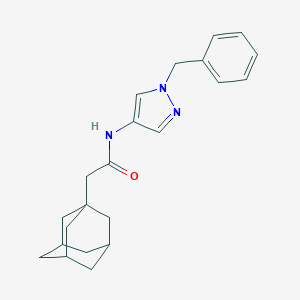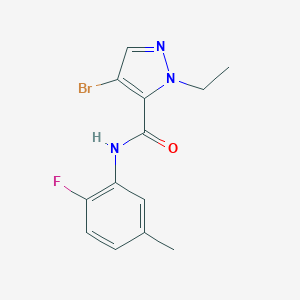![molecular formula C20H18ClNO4 B280245 5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280245.png)
5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide, also known as FCPR03, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of furan derivatives and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell growth and survival. This compound has been found to induce apoptosis in cancer cells by activating caspase-3 and -9, which are key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. In addition, this compound has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide is its selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide. One potential direction is to study its efficacy in combination with other anticancer agents to enhance its therapeutic potential. Another direction is to investigate its potential use in other diseases, such as autoimmune disorders and neurodegenerative diseases. Furthermore, studies can be conducted to improve its solubility and bioavailability, which can enhance its clinical application.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in cancer therapy. Its mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, and it has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. Despite its limitations, this compound holds great promise for future research in cancer therapy and other diseases.
Synthesis Methods
The synthesis of 5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide involves the reaction of 5-[(3-chlorophenoxy)methyl]-2-furancarboxylic acid with 2-amino-5-methylphenol in the presence of a coupling agent. The resulting product is then treated with methoxyacetyl chloride to obtain this compound.
Scientific Research Applications
5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. In addition, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
Properties
Molecular Formula |
C20H18ClNO4 |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H18ClNO4/c1-13-6-8-18(24-2)17(10-13)22-20(23)19-9-7-16(26-19)12-25-15-5-3-4-14(21)11-15/h3-11H,12H2,1-2H3,(H,22,23) |
InChI Key |
JTOQAXZSAUSNQA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(O2)COC3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(O2)COC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280162.png)

![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B280164.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280165.png)
![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280168.png)
![methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate](/img/structure/B280171.png)
![N-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280173.png)
![[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone](/img/structure/B280174.png)



![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B280180.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280185.png)
